

A Head-to-Head Comparison of the Toxicity Profiles of Nazartinib and Osimertinib

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nazartinib (formerly EGF816) and Osimertinib (AZD9291) are both third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) that have demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation.[1][2] While their efficacy is a primary consideration, a thorough understanding of their respective toxicity profiles is crucial for clinical decision-making and the development of future EGFR inhibitors. This guide provides a side-by-side comparison of the toxicity profiles of **Nazartinib** and Osimertinib, supported by available clinical and preclinical data.

Mechanism of Action and Selectivity

Both **Nazartinib** and Osimertinib are irreversible EGFR TKIs that selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3][4] This selectivity for mutant EGFR over WT EGFR is a key feature of third-generation inhibitors, intended to reduce the on-target toxicities, such as rash and diarrhea, that are commonly associated with earlier-generation, less selective EGFR TKIs.[4] Preclinical studies have suggested that both drugs exhibit a favorable selectivity profile, though some in vitro evidence indicates that Osimertinib may have a wider therapeutic window than **Nazartinib** for classic EGFR mutations.



Clinical Toxicity Profile

The clinical safety profiles of **Nazartinib** and Osimertinib have been evaluated in multiple clinical trials. The following tables summarize the most frequently reported adverse events (AEs) for each drug.

Table 1: Common Adverse Events Reported for

Nazartinib (Phase 1/2 Studies)

Adverse Event	Any Grade (%)	Grade 3/4 (%)
Dermatological		
Rash (all subcategories)	62[1]	15[1]
Maculopapular Rash	40[1]	N/A
Dermatitis Acneiform	12[1]	N/A
Pruritus	39[1]	N/A
Gastrointestinal		
Diarrhea	47[5]	N/A
Stomatitis	30[1]	N/A
General		
Fatigue	30[1]	N/A
Pyrexia	29[5]	N/A
Cough	27[5]	N/A
Other		
Pneumonia	N/A	7[1]
Anemia	N/A	6[1]
Dyspnea	N/A	5[1]

Data from the NCT02108964 Phase 1 and Phase 2 studies.[1][5]



Table 2: Common Adverse Events Reported for Osimertinib (FLAURA and AURA3 Studies)

Adverse Event	Any Grade (%)	Grade 3/4 (%)
Gastrointestinal		
Diarrhea	47-58[2][6]	<1-2.5[6]
Stomatitis	29[7]	N/A
Nausea	22[2]	N/A
Decreased Appetite	21[2]	N/A
Dermatological		
Rash	40-59[2][7]	<1-2.4[8]
Dry Skin	36[6]	N/A
Nail Toxicity (Paronychia)	22-35[6][9]	N/A
Hematological		
Anemia	80[10]	N/A
Thrombocytopenia	65[10]	N/A
Other		
Hypoalbuminemia	90[10]	N/A
Increased Creatinine	60[10]	N/A
Interstitial Lung Disease/Pneumonitis	3.3-3.9[11]	N/A
QTc Interval Prolongation	1.1[11]	N/A

Data from the FLAURA and AURA3 clinical trials and other supporting studies.[2][6][7][8][9][10] [11]

Preclinical Toxicology Assessment



A comprehensive preclinical toxicology program is essential to characterize the safety profile of any investigational drug. While detailed proprietary protocols are not always publicly available, regulatory filings and publications provide insight into the types of studies conducted.

Osimertinib

The preclinical development of Osimertinib included a standard battery of toxicology studies. [12]

- Safety Pharmacology: In vivo cardiac safety pharmacology studies in dogs and guinea pigs showed equivocal findings of decreased contractility.[12]
- General Toxicology: Repeat-dose toxicity studies were conducted in rats and dogs. The observed toxicities were generally consistent with those of other EGFR inhibitors.[12]
- Genetic Toxicology: Osimertinib was reported to be negative in a full battery of in vitro and in vivo genotoxicity assays.[12]
- · Reproductive Toxicology:
 - Fertility: Osimertinib was associated with decreased male fertility in rats, showing an increase in pre-implantation loss in untreated females mated with treated males.[12] In female rats, degeneration of corpora lutea and anestrus were observed with chronic exposure.[7]
 - Embryo-fetal Development: In rats, early administration of Osimertinib resulted in increased post-implantation loss and early embryonic death.[12] While not causing embryofetal loss when administered during organogenesis, there were equivocal findings of teratogenicity (craniofacial and lung malformations).[12]
- Carcinogenicity: Formal carcinogenicity studies with Osimertinib have not been conducted.
 [2]

Nazartinib

Detailed public information on the preclinical toxicology of **Nazartinib** is more limited. However, it is expected that a similar comprehensive package of non-clinical safety studies was conducted to support its clinical development, in line with regulatory guidelines. Preclinical



research has indicated that at doses effective against tumors, **Nazartinib** treatment leads to minimal inhibition of wild-type EGFR and is well-tolerated in animal models.[3]

Experimental Protocols

Detailed experimental protocols for pivotal toxicology studies are typically found in regulatory submission documents, which are often proprietary. However, the design of these studies generally follows standardized international guidelines (e.g., OECD, ICH).

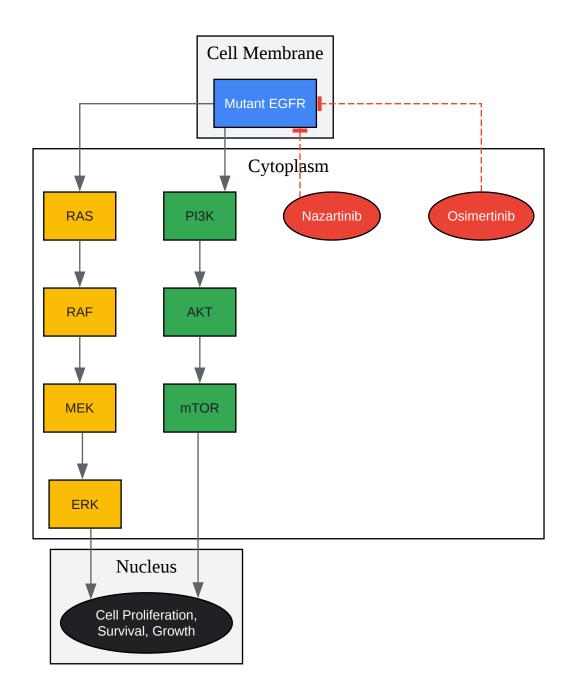
General Methodology for Preclinical Toxicology Studies:

- Repeat-Dose Toxicity: These studies involve the daily administration of the test compound to animals (typically one rodent and one non-rodent species) for a specified duration (e.g., 28 or 90 days). Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), and comprehensive histopathological examination of tissues.
- Genetic Toxicology: A standard battery of tests is performed to assess the potential for gene
 mutations (e.g., Ames test), chromosomal damage (e.g., in vitro chromosome aberration
 test), and other genotoxic effects (e.g., in vivo micronucleus test).
- Reproductive and Developmental Toxicology: These studies evaluate the potential effects on male and female fertility, as well as on the developing embryo and fetus. They involve dosing animals before and during mating, throughout gestation, and during lactation, with subsequent examination of reproductive performance and offspring.

Signaling Pathways and Experimental Workflows EGFR Signaling Pathway Inhibition

Both **Nazartinib** and Osimertinib exert their therapeutic effect by inhibiting the downstream signaling pathways activated by mutant EGFR.





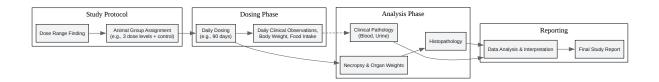
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Caption: Inhibition of mutant EGFR signaling by Nazartinib and Osimertinib.

General Workflow for In Vivo Toxicology Assessment

The following diagram illustrates a typical workflow for a preclinical repeat-dose toxicology study.





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Caption: Generalized workflow for a preclinical toxicology study.

Conclusion

Both **Nazartinib** and Osimertinib are effective third-generation EGFR TKIs with generally manageable safety profiles. The most common adverse events for both drugs are dermatological and gastrointestinal in nature, which is consistent with the EGFR inhibitor class. Preclinical data for Osimertinib indicates a comprehensive safety evaluation was conducted, revealing some potential effects on fertility and embryo-fetal development, which are important considerations in the clinical setting. While detailed preclinical data for **Nazartinib** is less available in the public domain, its clinical safety profile appears favorable, with low-grade skin toxicity being a predominant feature.[1] Ultimately, the choice between these agents, should **Nazartinib** become commercially available, will depend on a careful consideration of their efficacy, safety, and the specific clinical context of the patient.

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